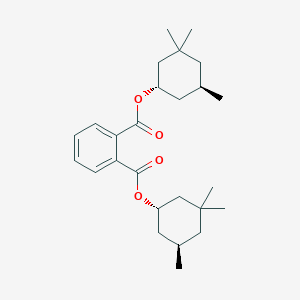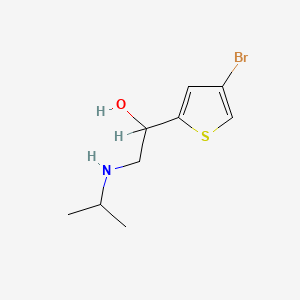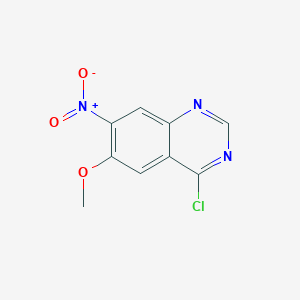
Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate: is a chemical compound with the molecular formula C26H38O4 and a molecular weight of 414.59 g/mol . This compound is typically found as a white to almost white powder or crystal .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate involves the esterification of phthalic acid with trans-3,3,5-trimethylcyclohexanol . The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through recrystallization to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of phthalic acid and trans-3,3,5-trimethylcyclohexanol into a reactor, along with the acid catalyst . The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid and trans-3,3,5-trimethylcyclohexanone.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Phthalic acid and trans-3,3,5-trimethylcyclohexanone.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate: Similar in structure but with cis-configuration.
Bis(3,5,5-trimethylhexyl) Phthalate: Similar in structure but with different alkyl groups.
Uniqueness: Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate is unique due to its trans-configuration, which can influence its physical and chemical properties . This configuration can affect its reactivity and interactions with other molecules, making it distinct from its cis-counterpart .
Eigenschaften
Molekularformel |
C26H38O4 |
|---|---|
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
bis[(1S,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H38O4/c1-17-11-19(15-25(3,4)13-17)29-23(27)21-9-7-8-10-22(21)24(28)30-20-12-18(2)14-26(5,6)16-20/h7-10,17-20H,11-16H2,1-6H3/t17-,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
ATHBXDPWCKSOLE-MUGJNUQGSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H](CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)O[C@H]3C[C@@H](CC(C3)(C)C)C |
Kanonische SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one](/img/structure/B13938041.png)
![2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13938042.png)





